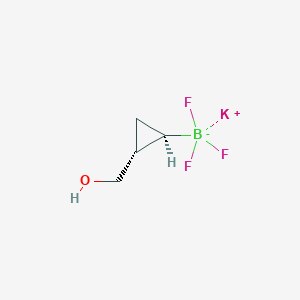
Potassium trans-2-(hydroxymethyl)cyclopropyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide: is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a cyclopropyl ring, which is further substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide typically involves the reaction of a suitable cyclopropyl precursor with a boron-containing reagent. One common method involves the use of potassium trifluoroborate and a cyclopropyl alcohol derivative under specific reaction conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The trifluoroborate group can be reduced to form a borane derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a carboxyl-substituted cyclopropyl boranuide.
Reduction: Formation of a borane-substituted cyclopropyl derivative.
Substitution: Formation of cyclopropyl derivatives with different functional groups.
Scientific Research Applications
rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide has several scientific research applications, including:
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of rac-potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide involves its interaction with specific molecular targets and pathways. In the context of BNCT, the compound is taken up by cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The trifluoroborate group plays a crucial role in this process by facilitating the uptake and retention of the compound in cancer cells.
Comparison with Similar Compounds
rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide can be compared with other similar compounds, such as:
- rac-Potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide
- rac-Potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
- rac-Potassium trifluoro[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide
These compounds share similar structural features but differ in the substituents on the cyclopropyl ring. The presence of different substituents can influence the reactivity, stability, and applications of these compounds. rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide is unique due to the presence of the hydroxymethyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C4H7BF3KO |
|---|---|
Molecular Weight |
178.00 g/mol |
IUPAC Name |
potassium;trifluoro-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide |
InChI |
InChI=1S/C4H7BF3O.K/c6-5(7,8)4-1-3(4)2-9;/h3-4,9H,1-2H2;/q-1;+1/t3-,4+;/m0./s1 |
InChI Key |
WLVCVKRCFKXNST-RFKZQXLXSA-N |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1CO)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CC1CO)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















